Ethyl 1-cyano-2-fluorocyclopropanecarboxylate Ethyl 1-cyano-2-fluorocyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.: 1706439-33-9
VCID: VC2749606
InChI: InChI=1S/C7H8FNO2/c1-2-11-6(10)7(4-9)3-5(7)8/h5H,2-3H2,1H3
SMILES: CCOC(=O)C1(CC1F)C#N
Molecular Formula: C7H8FNO2
Molecular Weight: 157.14 g/mol

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate

CAS No.: 1706439-33-9

Cat. No.: VC2749606

Molecular Formula: C7H8FNO2

Molecular Weight: 157.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate - 1706439-33-9

CAS No. 1706439-33-9
Molecular Formula C7H8FNO2
Molecular Weight 157.14 g/mol
IUPAC Name ethyl 1-cyano-2-fluorocyclopropane-1-carboxylate
Standard InChI InChI=1S/C7H8FNO2/c1-2-11-6(10)7(4-9)3-5(7)8/h5H,2-3H2,1H3
Standard InChI Key RJLQSJLETXMONV-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC1F)C#N
Canonical SMILES CCOC(=O)C1(CC1F)C#N

Structural Properties and Characteristics

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate features a three-membered cyclopropane ring substituted with three key functional groups: a cyano group, a fluorine atom, and an ethyl carboxylate group. The strained cyclopropane ring creates unique reactivity patterns, while the electron-withdrawing properties of both the cyano and fluoro substituents significantly influence the molecule's electronic properties and chemical behavior.

Molecular Structure

The compound contains a cyclopropane core with the following substituents:

  • A cyano (-CN) group at position 1

  • A fluorine atom at position 2

  • An ethyl carboxylate group (-COOC₂H₅) also at position 1

This combination of functional groups creates a highly polarized molecule with distinct electrophilic sites. The strain energy within the cyclopropane ring, combined with the electron-withdrawing properties of the substituents, contributes to the compound's reactivity profile and potential applications in synthetic transformations.

Physical and Chemical Properties

While specific physical data for Ethyl 1-cyano-2-fluorocyclopropanecarboxylate is limited in the available literature, we can infer some properties based on structurally related compounds. The presence of the cyano and fluoro groups likely results in:

  • Increased polarity compared to non-fluorinated analogs

  • Enhanced stability of the cyclopropane ring due to electronic effects

  • Distinctive reactivity patterns in nucleophilic substitution reactions

  • Specific stereochemical preferences based on the relative positions of the functional groups

Synthetic Methodologies

Johnson–Corey–Chaykovsky Fluorocyclopropanation

One of the principal methods for synthesizing fluorinated cyclopropanes involves the Johnson–Corey–Chaykovsky (JCC) fluorocyclopropanation of double bonds. This approach has been successfully applied to synthesize structurally related compounds such as Ethyl-(1S*,3S*)-1-cyano-2-fluoro-3-phenylcyclopropane-1-carboxylate .

General Synthetic Procedure

The synthesis typically follows this general procedure:

  • Preparation of a solution containing the appropriate alkene (typically an α,β-unsaturated ester with a cyano group) and a suitable sulfonium salt in dry 1,4-dioxane under inert atmosphere

  • Addition of sodium hydride (60% in mineral oil) as a base

  • Stirring at room temperature until reaction completion

  • Solvent evaporation and subsequent purification steps

This synthetic approach offers stereochemical control, allowing for the selective formation of specific isomers depending on the reaction conditions and substrate structure.

Alternative Synthetic Routes

Synthetic MethodStarting MaterialsReaction ConditionsKey Features
JCC Fluorocyclopropanationα,β-Unsaturated nitrilesSulfonium salt, NaH, dioxane, rtStereochemical control
Halofluorination-CyclizationAllyl cyanoacetatesHalogenating agent, fluoride sourceSequential approach
Diazo DecompositionDiazo compoundsRhodium catalyst, fluorine sourceMetal-catalyzed approach
Ring-Closing MethodsFluorinated open-chain precursorsBase-mediated conditionsAlternative cyclization strategy

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the structural configuration of cyclopropane derivatives. For compounds similar to Ethyl 1-cyano-2-fluorocyclopropanecarboxylate, distinctive coupling patterns can be observed:

  • ¹H NMR typically shows characteristic signals for the cyclopropane protons, which appear as complex multiplets due to coupling with the fluorine atom

  • ¹⁹F NMR provides valuable information about the stereochemical configuration, with distinctive chemical shifts depending on the relative orientation of other substituents

  • ¹³C NMR reveals characteristic splitting patterns due to carbon-fluorine coupling

Based on related compounds, the cyclopropane ring protons often appear in the range of δ 1.5-3.0 ppm, with specific coupling constants that help determine the stereochemical configuration .

Mass Spectrometry

Mass spectrometric analysis of fluorinated cyclopropanes typically reveals characteristic fragmentation patterns, including:

  • Molecular ion peak

  • Loss of the ethyl group from the ester moiety

  • Fragmentation of the cyclopropane ring

  • Loss of HF as a common fragmentation pathway

Stereochemical Considerations

Isomeric Forms

Ethyl 1-cyano-2-fluorocyclopropanecarboxylate can exist in different stereoisomeric forms based on the relative orientation of the fluorine atom and other substituents. The most common isomers include:

  • cis-isomer: where the fluorine and the ethyl carboxylate group are on the same face of the cyclopropane ring

  • trans-isomer: where these groups are on opposite faces

The stereochemistry significantly impacts the compound's reactivity, stability, and potential applications.

Stereochemical Analysis

The stereochemical configuration can be determined through various analytical techniques:

  • NMR analysis of coupling constants between ring protons

  • X-ray crystallography for solid-state confirmation

  • Comparison with authentic standards

  • Chiral HPLC analysis for resolution of enantiomers

Comparative Analysis with Related Compounds

Structural Analogs

CompoundStructural DifferencesProperties ComparisonReference
Ethyl-(1S*,3S*)-1-cyano-2-fluoro-3-phenylcyclopropane-1-carboxylateContains phenyl group at position 3Increased lipophilicity, different reactivity pattern
cis-Ethyl 2-fluorocyclopropanecarboxylateLacks cyano group at position 1Reduced electron-withdrawing effects, different electronic properties
Ethyl 2-chloro-2-fluorocyclopropanecarboxylateContains chloro instead of cyano groupDifferent leaving group properties, altered reactivity profile
Ethyl 1-fluorocyclopropanecarboxylateFluorine at position 1, lacks cyano groupDifferent electronic distribution, altered ring strain characteristics

Structure-Activity Relationships

Applications in Organic Synthesis

As Building Blocks

Fluorinated cyclopropane derivatives like Ethyl 1-cyano-2-fluorocyclopropanecarboxylate serve as valuable building blocks in organic synthesis due to their unique reactivity. These compounds can participate in:

  • Ring-opening reactions to generate functionalized fluorinated chains

  • Cycloaddition reactions as three-carbon synthons

  • Functional group transformations while maintaining the fluorinated cyclopropane core

  • Stereoselective transformations leveraging the defined stereochemistry of the cyclopropane ring

In Medicinal Chemistry

The incorporation of fluorinated cyclopropanes into potential drug candidates offers several advantages:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Altered physicochemical properties including lipophilicity and membrane permeability

  • Specific conformational constraints that can enhance target binding

  • Unique hydrogen bonding capabilities that differ from traditional pharmacophores

Research Challenges and Future Directions

Current Limitations

Research on Ethyl 1-cyano-2-fluorocyclopropanecarboxylate faces several challenges:

  • Limited synthetic methods for stereoselective preparation

  • Challenges in controlling regioselectivity during ring-opening reactions

  • Need for improved analytical methods to determine absolute stereochemistry

  • Opportunities for developing catalytic asymmetric syntheses

Future Research Opportunities

Emerging research directions include:

  • Development of new catalytic methods for asymmetric fluorocyclopropanation

  • Exploration of novel ring-opening transformations to access complex fluorinated building blocks

  • Investigation of potential applications in materials science

  • Assessment of biological activities and structure-activity relationships

  • Computational studies to understand the unique electronic properties of these systems

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